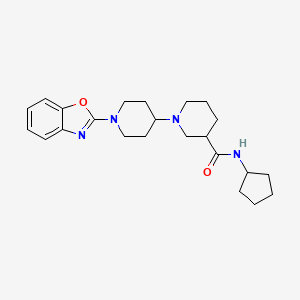![molecular formula C17H16N2O3 B6140362 4-[(2-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6140362.png)
4-[(2-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as HATU, is a coupling reagent used in peptide synthesis. It is a white crystalline powder with a molecular formula of C10H15N3O3 and a molecular weight of 225.25 g/mol. HATU is widely used in the field of medicinal chemistry for the synthesis of peptides and other bioactive molecules.
Wirkmechanismus
4-[(2-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione acts as a coupling agent by activating carboxyl groups in amino acids and peptides, facilitating the formation of peptide bonds. This compound forms an active ester intermediate, which reacts with the amino group of the incoming amino acid or peptide, resulting in the formation of a peptide bond. The mechanism of action of this compound is highly efficient, resulting in high yields of pure peptides.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects, as it is used primarily as a coupling reagent in peptide synthesis. However, the peptides synthesized using this compound may have a wide range of biochemical and physiological effects depending on their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several advantages for lab experiments, including high efficiency, high yield, and low toxicity. This compound is also relatively inexpensive compared to other coupling reagents, making it a cost-effective choice for peptide synthesis. However, this compound has some limitations, including its sensitivity to moisture and air, which can affect its reactivity. This compound also requires careful handling and storage to ensure its stability and effectiveness.
Zukünftige Richtungen
There are several future directions for the use of 4-[(2-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in scientific research. One area of interest is the development of new coupling reagents that are more efficient and effective than this compound. Another area of interest is the synthesis of novel peptides and other bioactive molecules using this compound and other coupling reagents. Additionally, the use of this compound in the synthesis of complex peptides and proteins is an area of active research, with the potential for significant advances in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 4-[(2-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the reaction of 4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione with 2-hydroxybenzaldehyde in the presence of a catalyst such as triethylamine. The reaction proceeds via a condensation reaction, resulting in the formation of this compound. The synthesis process is relatively simple and efficient, making this compound a popular choice for peptide synthesis.
Wissenschaftliche Forschungsanwendungen
4-[(2-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is widely used in scientific research for the synthesis of peptides and other bioactive molecules. Peptides are important biomolecules that play a crucial role in various physiological processes, including cell signaling, immune response, and enzyme function. This compound is a highly effective coupling reagent that allows for the efficient synthesis of peptides with high purity and yield.
Eigenschaften
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-13-4-2-1-3-12(13)9-18-19-16(21)14-10-5-6-11(8-7-10)15(14)17(19)22/h1-6,9-11,14-15,20H,7-8H2/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXLNOZIEDRHBR-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-(3-chlorobenzyl)-1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6140301.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6140302.png)
![N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6140311.png)
![3-(4-chlorophenyl)-5-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6140319.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B6140341.png)


![2-{1-(4-fluorobenzyl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6140354.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-hydroxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6140369.png)
![1-[4-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6140377.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6140380.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B6140404.png)